N-methoxy-N-methyl-2-{methyl[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino}acetamide
Description
N-methoxy-N-methyl-2-{methyl[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino}acetamide is a benzothiazole-derived acetamide featuring a trifluoromethyl (-CF₃) group at the 4-position of the benzothiazole ring and an N-methoxy-N-methyl substituent on the acetamide nitrogen. This compound is structurally distinct due to the electron-withdrawing -CF₃ group, which enhances metabolic stability, and the methoxy-methyl moiety, which may influence solubility and bioavailability.
Properties
IUPAC Name |
N-methoxy-N-methyl-2-[methyl-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2S/c1-18(7-10(20)19(2)21-3)12-17-11-8(13(14,15)16)5-4-6-9(11)22-12/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYPZBNUMVXREP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N(C)OC)C1=NC2=C(C=CC=C2S1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methoxy-N-methyl-2-{methyl[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antibacterial properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity, potentially increasing the compound's bioavailability. The general structure can be summarized as follows:
- Chemical Formula : CHFNOS
- Molecular Weight : 325.33 g/mol
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected bacteria:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Pseudomonas aeruginosa | 10 | |
| Bacillus subtilis | 25 |
These results indicate that the compound exhibits moderate to strong antibacterial activity, particularly against Gram-positive bacteria.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific modifications to the benzothiazole ring and the presence of electron-withdrawing groups (like trifluoromethyl) significantly enhance antibacterial activity. For instance:
- Electron-Withdrawing Groups : The presence of trifluoromethyl groups increases the lipophilicity and overall potency of the compound.
- Hydrophobic Moieties : Compounds with nonpolar side chains showed improved activity against both Gram-positive and Gram-negative bacteria.
Case Study 1: In Vitro Efficacy
A study conducted by researchers at MDPI demonstrated that this compound exhibited significant antibiofilm activity compared to standard antibiotics like cefadroxil. The study tested various concentrations and found that at 100 µg/100 µL, the compound outperformed cefadroxil in inhibiting biofilm formation on medical device surfaces.
Another investigation focused on the mechanism of action of this compound revealed that it acts by inhibiting bacterial fatty acid synthesis. Specifically, it was identified as a potent inhibitor of the enzyme ecKAS III, with an IC value of 5.6 µM. This suggests that this compound disrupts critical metabolic pathways in bacteria, leading to its antibacterial effects.
Comparison with Similar Compounds
Structural Analogues and Key Variations
The following table summarizes structurally related benzothiazole-acetamide derivatives, highlighting substituent differences and biological relevance:
Key Structural and Functional Differences
Benzothiazole Substituents :
- The trifluoromethyl group in the target compound enhances lipophilicity and metabolic resistance compared to chloro (e.g., ) or ethoxy (e.g., ) substituents.
- Electron-withdrawing groups (-CF₃, -Cl) improve binding to hydrophobic pockets in enzymes, whereas electron-donating groups (e.g., -OCH₂CH₃ in ) may alter solubility.
This modification could enhance membrane permeability.
Biological Activity Trends :
- Compounds with chloro substituents (e.g., ) exhibit broad-spectrum antimicrobial activity, likely due to halogen-bond interactions with target proteins.
- Sulfonamide-linked derivatives (e.g., ) are often explored for enzyme inhibition, leveraging the sulfonamide moiety’s ability to mimic carboxylic acid groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
